molecular formula C17H15F3N6O B5666249 N-{2-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}-3-(4H-1,2,4-triazol-4-yl)benzamide

N-{2-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}-3-(4H-1,2,4-triazol-4-yl)benzamide

Cat. No. B5666249
M. Wt: 376.34 g/mol
InChI Key: DWFXTMRMAATHBK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis processes for compounds with pyrimidine and triazole moieties, like N-{2-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}-3-(4H-1,2,4-triazol-4-yl)benzamide, involve several key steps that highlight the intricacies of building complex heterocyclic structures. These processes often include ring annulation and substitutions that are crucial for achieving the desired compound. For instance, the synthesis of ethyl 6-aryl-4-oxo-4,6-dihydro-1(12)(13)h-pyrimido-[2',1':4,5][1,3,5]triazino[1,2-a]benzimidazole-3-carboxylates demonstrates similar synthetic routes that may be relevant to our compound of interest (Dolzhenko, Chui, & Dolzhenko, 2006).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of multiple heterocyclic rings that contribute to their chemical behavior and potential biological activity. Single crystal X-ray diffraction studies, along with DFT calculations, are commonly used to analyze the conformation and electronic structure, offering insights into the compound’s reactivity and properties (Murugavel, Vijayakumar, Nagarajan, & Ponnuswamy, 2014).

Chemical Reactions and Properties

These compounds engage in a variety of chemical reactions, including those that allow for further functionalization of the molecule or alter its chemical properties. For example, reactions involving ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives showcase the potential for creating a wide range of structurally diverse molecules that could share mechanistic pathways with our compound of interest (Mohamed, 2021).

properties

IUPAC Name

N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]-3-(1,2,4-triazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N6O/c1-11-7-14(17(18,19)20)25-15(24-11)5-6-21-16(27)12-3-2-4-13(8-12)26-9-22-23-10-26/h2-4,7-10H,5-6H2,1H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWFXTMRMAATHBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CCNC(=O)C2=CC(=CC=C2)N3C=NN=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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